molecular formula C16H14OS B14501797 1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one CAS No. 63523-21-7

1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one

Cat. No.: B14501797
CAS No.: 63523-21-7
M. Wt: 254.3 g/mol
InChI Key: PWBNKUGHNGSTQA-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one is an organic compound characterized by its unique structure, which includes a sulfanylidene group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one typically involves the reaction of 4-methylbenzaldehyde with thiourea and benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Common reagents used in industrial synthesis include sulfur-containing compounds and aromatic aldehydes .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Nitrating agents (HNO₃/H₂SO₄), halogenating agents (Br₂, Cl₂)

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Nitro derivatives, halogenated compounds

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may facilitate binding to hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one is unique due to its combination of a sulfanylidene group with an aromatic propanone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

63523-21-7

Molecular Formula

C16H14OS

Molecular Weight

254.3 g/mol

IUPAC Name

1-(4-methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one

InChI

InChI=1S/C16H14OS/c1-12-7-9-13(10-8-12)15(17)11-16(18)14-5-3-2-4-6-14/h2-10H,11H2,1H3

InChI Key

PWBNKUGHNGSTQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=S)C2=CC=CC=C2

Origin of Product

United States

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